Cas no 938458-56-1 (2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone)

2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone is a synthetic organic compound featuring a phenyl(pyridin-4-yl)methanone core with a methoxymethoxy substituent at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxymethoxy group enhances solubility and stability, facilitating further functionalization under mild conditions. Its aromatic ketone moiety allows for versatile transformations, including nucleophilic additions and cross-coupling reactions. The pyridinyl component contributes to ligand properties, useful in coordination chemistry. This compound is particularly advantageous in the development of bioactive molecules due to its balanced electronic and steric properties, enabling precise modifications for target-oriented applications.
2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone structure
938458-56-1 structure
Product Name:2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone
CAS No:938458-56-1
MF:C14H13NO3
MW:243.257923841476
CID:1085729
PubChem ID:28063035
Update Time:2025-06-10

2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • [2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
    • [2-(Methoxymethoxy)phenyl](4-pyridinyl)methanone
    • 938458-56-1
    • AKOS022184516
    • MFCD09055152
    • CS-0362789
    • [2-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone
    • (2-(Methoxymethoxy)phenyl)(pyridin-4-yl)methanone
    • BS-38740
    • 4-[2-(METHOXYMETHOXY)BENZOYL]PYRIDINE
    • 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone
    • MDL: MFCD09055152
    • Inchi: 1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12(13)14(16)11-6-8-15-9-7-11/h2-9H,10H2,1H3
    • InChI Key: UQFPFIZVBNBARJ-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=CC=CC=1C(C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 48.4Ų

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Additional information on 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone

Introduction to 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone (CAS No. 938458-56-1)

2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone, with the CAS number 938458-56-1, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a methoxymethoxy group attached to a phenyl ring and a pyridine moiety. The combination of these functional groups imparts distinct chemical properties that make it an intriguing candidate for further investigation.

The molecular formula of 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone is C15H15NO3, and its molecular weight is approximately 261.28 g/mol. The compound's structure can be represented as follows:

Structure of 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone

In terms of physical properties, 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone is a white crystalline solid at room temperature. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in a variety of chemical reactions and analytical techniques.

The synthesis of 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone can be achieved through several methods, including the coupling of 2-methoxymethoxybenzoyl chloride with 4-pyridinamine or the reaction of 2-methoxymethoxybenzoyl chloride with pyridine in the presence of a base. These synthetic routes are well-documented in the literature and have been optimized to yield high purity products with good yields.

In the realm of medicinal chemistry, 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

Beyond its enzymatic inhibition properties, 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone has been another area of focus in recent research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate. For example, it has been found to have good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens.

In addition to its therapeutic applications, 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone has also found use as an intermediate in the synthesis of other bioactive compounds. Its versatile reactivity and functional group compatibility make it a valuable building block for the construction of complex molecules with diverse biological activities.

The safety profile of 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone has been extensively evaluated through various toxicological studies. These studies have generally shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further preclinical and clinical testing will be necessary to fully assess its safety and efficacy.

In conclusion, 2-(Methoxymethoxy)phenyl(pyridin-4-yl)methanone (CAS No. 938458-56-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or as an intermediate in the synthesis of other bioactive molecules. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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